N'-[(1Z)-1-(4-methylphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide
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Overview
Description
N’-[(1Z)-1-(4-methylphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide is a complex organic compound with a unique structure that combines a hydrazide group with a tetrahydrocarbazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(4-methylphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide typically involves the condensation of 4-methylacetophenone with 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-(4-methylphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Oxidized derivatives of the hydrazone group.
Reduction: Hydrazine derivatives.
Substitution: Substituted aromatic compounds with nitro or halogen groups.
Scientific Research Applications
N’-[(1Z)-1-(4-methylphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-(4-methylphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The tetrahydrocarbazole moiety may interact with receptor sites, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N’-[(1Z)-1-(4-bromophenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide: Similar structure with a bromine substituent instead of a methyl group.
N’-[(1Z)-1-(4-ethoxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide: Contains an ethoxy group instead of a methyl group.
Uniqueness
N’-[(1Z)-1-(4-methylphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methyl group on the aromatic ring can influence the compound’s electronic properties and steric interactions, differentiating it from other similar compounds.
Properties
CAS No. |
518019-71-1 |
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Molecular Formula |
C24H27N3O |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-[(E)-1-(4-methylphenyl)ethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C24H27N3O/c1-17-11-13-19(14-12-17)18(2)25-26-24(28)15-16-27-22-9-5-3-7-20(22)21-8-4-6-10-23(21)27/h3,5,7,9,11-14H,4,6,8,10,15-16H2,1-2H3,(H,26,28)/b25-18+ |
InChI Key |
HFUVLCBEHNQUQV-XIEYBQDHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)CCN2C3=C(CCCC3)C4=CC=CC=C42)/C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)CCN2C3=C(CCCC3)C4=CC=CC=C42)C |
Origin of Product |
United States |
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